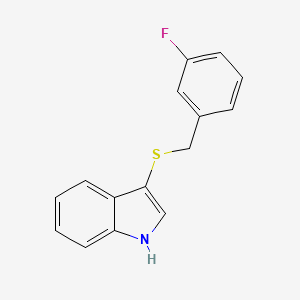

3-((3-fluorobenzyl)thio)-1H-indole

Description

3-((3-Fluorobenzyl)thio)-1H-indole is a fluorinated indole derivative characterized by a thioether linkage at the 3-position of the indole core, with a 3-fluorobenzyl substituent. The fluorine atom at the benzyl group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties compared to non-fluorinated analogs .

Properties

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNS/c16-12-5-3-4-11(8-12)10-18-15-9-17-14-7-2-1-6-13(14)15/h1-9,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJFZHCHUFCQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-fluorobenzyl)thio)-1H-indole typically involves the reaction of 3-fluorobenzyl chloride with 1H-indole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-fluorobenzyl)thio)-1H-indole can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to remove the fluorine atom or reduce other functional groups.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2), alkyl halides.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of de-fluorinated or reduced indole derivatives.

Substitution: Formation of nitrated, halogenated, or alkylated indole derivatives.

Scientific Research Applications

3-((3-fluorobenzyl)thio)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 3-((3-fluorobenzyl)thio)-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The fluorobenzyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The biological and physicochemical properties of 3-arylthioindoles are highly dependent on the substituent's electronic and steric characteristics. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Indole Derivatives

Key Observations:

- Fluorine Position : The meta-fluorine in this compound may confer distinct electronic and steric effects compared to para-fluorinated analogs (e.g., 3k in ), influencing receptor binding or solubility.

- Electron-Withdrawing vs. Electron-Donating Groups : Trimethoxyphenylthio derivatives (e.g., compounds 6–9 in ) exhibit enhanced cytotoxic activity due to electron-donating methoxy groups, whereas trifluoromethyl analogs (e.g., 3l in ) prioritize steric bulk and metabolic resistance.

Key Observations:

- High-yield syntheses (e.g., 95% for 2-allyl-3-(phenylthio)-1H-indole ) often employ iodine or transition-metal catalysts.

- Trimethoxyphenylthio derivatives require multi-step syntheses with moderate yields (38–83%) due to steric challenges .

Anticancer Potential :

- Trimethoxyphenylthio Derivatives : Compounds like 5-(thiophen-2-yl)-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole (Table 1, ) demonstrate potent tubulin polymerization inhibition (IC₅₀ = 1.2 µM) and cytotoxicity against MCF-7 cells (GI₅₀ = 0.8 µM) .

- Fluorinated Analogs : The 3-fluorobenzyl group in the target compound may enhance blood-brain barrier penetration, making it suitable for targeting neurological cancers .

Antioxidant and Anti-Ischemic Activity :

- Fluorine likely augments stability and bioavailability .

Biological Activity

3-((3-fluorobenzyl)thio)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an indole ring substituted with a thioether group, which is crucial for its biological activity. The presence of the fluorobenzyl moiety may enhance lipophilicity and influence receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in various metabolic pathways. For example, inhibition of acetylcholinesterase has been observed in structurally related indole derivatives .

- Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells. The compound has been evaluated for its effects on human cancer cell lines, demonstrating potential cytotoxicity through caspase activation pathways .

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes, leading to cell lysis.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Anticancer Efficacy : A study conducted on various indole derivatives highlighted the significant anticancer properties of this compound. It was found to be particularly effective against triple-negative breast cancer cells (MDA-MB-231), with IC50 values indicating potent cytotoxicity compared to other derivatives .

- Enzymatic Interaction : Another investigation into the enzyme inhibition properties revealed that this compound could effectively inhibit acetylcholinesterase, a target for Alzheimer's disease treatment. The study utilized molecular docking simulations to predict binding affinities and interaction modes with the enzyme active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.